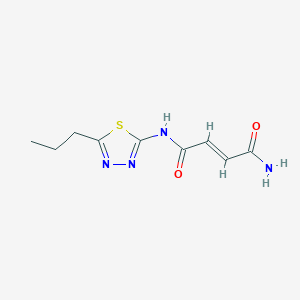
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have been widely applied in medicinal and agricultural fields due to their various applications, including antibacterial, antifungal, anticancer, and herbicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole with appropriate amide-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in bacteria, fungi, or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and organism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)formamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)butanamide .
Uniqueness
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
104151-98-6 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(E)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-8-12-13-9(16-8)11-7(15)5-4-6(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,13,15)/b5-4+ |
InChI Key |
HCVQBBYDYDBGKQ-SNAWJCMRSA-N |
Isomeric SMILES |
CCCC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


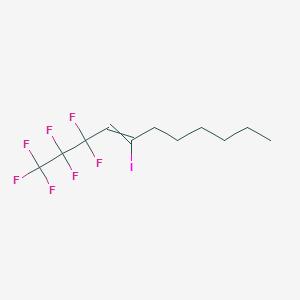
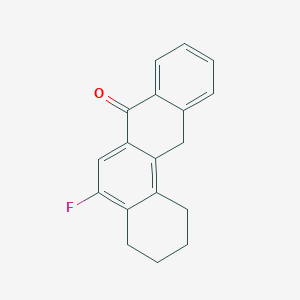
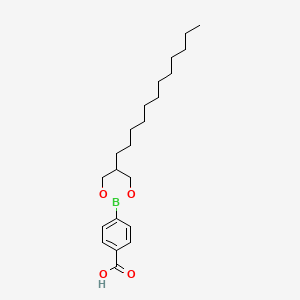


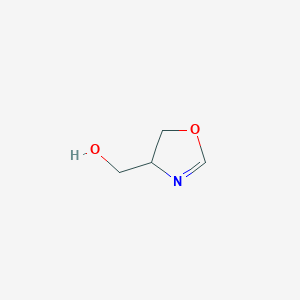
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
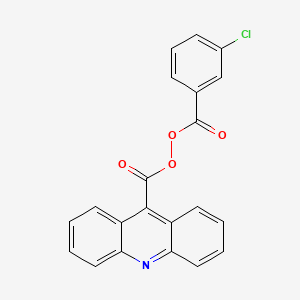
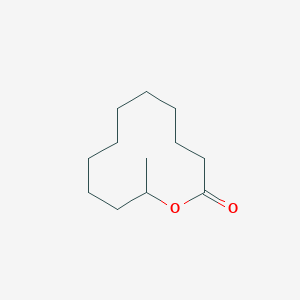

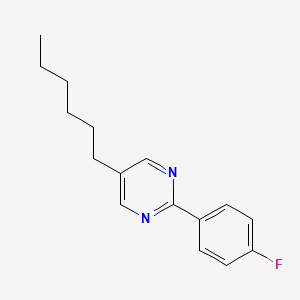
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)


